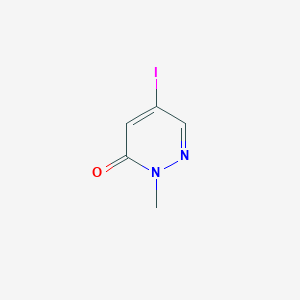

5-iodo-2-methylpyridazin-3(2H)-one

Description

Historical Context of Pyridazine (B1198779) and Pyridazinone Chemistry

The journey into the chemistry of pyridazines, the parent heterocycles of pyridazinones, began in 1886 with Emil Fischer's work on the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine was first synthesized by Tauber in 1895. sphinxsai.com Pyridazines are aromatic heterocyclic compounds with the molecular formula C4H4N2, featuring a six-membered ring with two adjacent nitrogen atoms. wikipedia.org They are colorless liquids, miscible with water, and possess a high dipole moment. sphinxsai.comwikipedia.org

The exploration of pyridazinones, which are derivatives of pyridazine, has been a subject of intensive research for decades, largely due to their wide spectrum of biological activities. scispace.comscholarsresearchlibrary.com These compounds are recognized for their potential in pharmaceutical and agrochemical applications. scispace.comresearchgate.net

Overview of Pyridazinone Derivatives in Advanced Organic Synthesis

Pyridazinone derivatives are crucial building blocks in advanced organic synthesis. scispace.com Their versatile structure allows for functionalization at various positions of the ring, making them attractive starting materials for designing novel and complex molecules. sarpublication.com A significant number of pyridazinone-based compounds have been developed with a wide range of applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. sarpublication.comscholarsresearchlibrary.com

The synthesis of pyridazinone derivatives often involves the cyclocondensation of 4-ketoacids with hydrazines. wikipedia.org Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have become highly effective for introducing various substituents to the pyridazinone core, further expanding the chemical space accessible from this scaffold. scispace.com

Role of Halogenated Pyridazinones in Synthetic Methodology Development

Halogenated pyridazinones are particularly important intermediates in the development of synthetic methodologies. The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. arabjchem.orgresearchgate.net For instance, chloropyridazinones can be converted to other derivatives through reactions with various nucleophiles. arabjchem.orgnih.gov

Iodopyridazines, including 5-iodo-2-methylpyridazin-3(2H)-one, are valuable precursors in organic synthesis. arkat-usa.org They are often prepared through nucleophilic halogen displacement reactions, for example, by treating chloropyridazines with hydrogen iodide. arkat-usa.org The carbon-iodine bond is particularly useful for participating in a range of coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of new carbon-carbon bonds. scispace.comresearchgate.net

A notable synthesis of a halogenated pyridazinone involves the reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with 57% hydrogen iodide, which leads to the formation of this compound. arkat-usa.org This reaction proceeds through the substitution of both chlorine atoms with iodine, followed by a selective deiodination at the 4-position. arkat-usa.org

Current Research Landscape of this compound

The compound this compound is a key intermediate in the synthesis of more complex heterocyclic systems. Current research highlights its utility in palladium-catalyzed reactions to create fused pyridazine structures. arkat-usa.org

One significant application is in the synthesis of pyridazino[4,5-b]indoles. researchgate.net In this process, this compound undergoes a Suzuki coupling reaction with protected anilinoboronic acids to form the corresponding arylpyridazinones, which then serve as precursors for ring closure to yield the target indole (B1671886) derivatives. researchgate.net

Furthermore, this compound has been successfully employed in palladium-catalyzed aminocarbonylation reactions. core.ac.uk This reaction, conducted in the presence of various amines, including amino acid esters, results in the formation of 5-carboxamido-2-methylpyridazin-3(2H)-one derivatives with high yields and selectivity. core.ac.uk These studies demonstrate the compound's role as a versatile building block for introducing amide functionalities into the pyridazinone ring system.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 153239-91-9 chemicalbook.com |

| Molecular Formula | C5H5IN2O chemicalbook.com |

| Molecular Weight | 236.01 g/mol chemicalbook.com |

Table 2: Synthetic Applications of this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Protected anilinoboronic acids, Pd(0) catalyst | Arylpyridazinones (precursors to pyridazino[4,5-b]indoles) | researchgate.net |

| Aminocarbonylation | Various amines, Pd(OAc)2, PPh3, CO | 5-Carboxamido-2-methylpyridazin-3(2H)-one derivatives | core.ac.uk |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Phenylhydrazine |

| Levulinic acid |

| Pyridazinone |

| 4,5-dichloro-2-methylpyridazin-3(2H)-one |

| Chloropyridazinone |

| Iodopyridazine |

| Pyridazino[4,5-b]indoles |

| Anilinoboronic acids |

Structure

2D Structure

Propriétés

IUPAC Name |

5-iodo-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVTUADLCFBPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Methylpyridazin 3 2h One

Strategies for Halogenation and Iodo-functionalization of Pyridazinones

The introduction of an iodine atom onto the pyridazinone scaffold can be achieved through several strategic approaches. These include the displacement of other halogens and the direct, regioselective iodination of the heterocyclic ring.

Nucleophilic Halogen Displacement Reactions

A prominent method for the synthesis of iodopyridazinones is through nucleophilic halogen displacement, where a chloro-substituent on the pyridazinone ring is replaced by an iodo-substituent. arkat-usa.org This transformation is typically achieved by reacting a chloropyridazinone with a suitable iodide source.

The conversion of chloropyridazinones to their iodo-counterparts can be effectively carried out using reagents such as 57% aqueous hydrogen iodide (HI) or sodium iodide (NaI). arkat-usa.org A notable synthesis of 5-iodo-2-methylpyridazin-3(2H)-one involves the reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with 57% hydrogen iodide. This reaction is proposed to proceed through the nucleophilic substitution of both chlorine atoms, followed by a selective deiodination to yield the final product. arkat-usa.org

The reaction conditions, including temperature and duration, play a crucial role in the product distribution. For instance, heating 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one with 57% hydrogen iodide at elevated temperatures leads to a mixture of the corresponding 5-iodo derivative and the deiodinated product. arkat-usa.org In contrast, the use of sodium iodide as the iodide source in a solvent like dimethylformamide (DMF) has also been explored, though it may result in more complex reaction mixtures, particularly with dichloropyridazinones. arkat-usa.org

Table 1: Nucleophilic Halogen Displacement Reactions for the Synthesis of Iodopyridazinones

| Starting Material | Reagent(s) | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% HI | 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one and 2-methyl-6-phenylpyridazin-3(2H)-one | Reaction leads to both substitution and reductive deiodination. | arkat-usa.org |

| 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% HI | 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one and 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | Initial substitution occurs at the 4-position, followed by deiodination. | arkat-usa.org |

| 4,5-dichloro-2-methylpyridazin-3(2H)-one | 57% HI | This compound | Proceeds via di-iodination followed by selective mono-deiodination. | |

| Chloro-substituted 2-methyl-6-phenyl-pyridazin-3(2H)-ones | NaI in DMF | Complex mixture | Reaction with sodium iodide is less straightforward than with hydrogen iodide. | arkat-usa.org |

The mechanism of nucleophilic substitution on the pyridazinone ring, particularly with hydrogen iodide, has been the subject of detailed investigation, including theoretical studies using Density Functional Theory (DFT). arkat-usa.orgresearchgate.net Under the strongly acidic conditions provided by 57% hydrogen iodide, the pyridazinone derivatives are activated through protonation. arkat-usa.org Experimental and theoretical evidence suggests that this protonation preferentially occurs at the carbonyl oxygen. arkat-usa.org This O-protonation enhances the electron-deficiency of the pyridazinone ring, making it more susceptible to nucleophilic attack by the iodide ion. arkat-usa.org This activation facilitates the substitution of even monochloropyridazinones, which might otherwise be less reactive. arkat-usa.org

Regioselective Introduction of Iodine onto the Pyridazinone Scaffold

The regiochemistry of the iodination of pyridazinones is a critical aspect of the synthesis of specific isomers like this compound. In the case of di-substituted pyridazinones, such as 4,5-dichloropyridazinones, the position of the initial nucleophilic attack by the iodide ion is selective. Studies on 4,5-dichloro-6-phenylpyridazin-3(2H)-one have shown that the first step is the displacement of the chloro group at the 4-position by iodine. arkat-usa.org This regioselectivity allows for the controlled synthesis of monoiodopyridazinones with a predictable substitution pattern. arkat-usa.org

Beyond halogen exchange, other methods for the regioselective introduction of iodine onto heterocyclic rings have been developed, which could be applicable to pyridazinones. These include direct C-H iodination protocols. For instance, radical-based direct C-H iodination has been developed for pyridones, which can undergo iodination at the C3 and C5 positions. nih.gov Another approach involves the use of N-iodosuccinimide (NIS), often in the presence of a catalytic amount of an acid like trifluoroacetic acid, for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds. acsgcipr.org The iodination of pyrimidine (B1678525) derivatives at the C5 position has also been achieved using a combination of iodine and a nitrate (B79036) salt under solvent-free conditions, suggesting that electrophilic iodination can be a viable strategy for achieving regioselectivity in related heterocyclic systems. mdpi.com

Advanced Synthetic Approaches to this compound

In addition to classical methods, advanced synthetic strategies are being explored to enhance the efficiency and simplicity of preparing pyridazinone derivatives.

One-Pot Synthetic Procedures for Pyridazinone Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. wikipedia.org Several one-pot methodologies have been developed for the synthesis of the pyridazinone core structure. researchgate.net For example, multicomponent reactions (MCRs) have been employed for the synthesis of highly functionalized pyridines and related heterocycles, sometimes catalyzed by molecular iodine. nih.govnih.govrsc.org

While a specific one-pot synthesis starting from acyclic precursors to directly yield this compound is not extensively documented in the reviewed literature, the concept of tandem or cascade reactions is highly relevant. A tandem reaction involves consecutive transformations where the functionality for the subsequent step is generated in the preceding one. wikipedia.org The synthesis of this compound from 4,5-dichloro-2-methylpyridazin-3(2H)-one, involving sequential substitution and dehalogenation in a single pot, can be viewed as a one-pot transformation. arkat-usa.org Furthermore, the development of one-pot multicomponent reactions for the synthesis of polysubstituted pyridines demonstrates the potential for creating complex heterocyclic structures, including halogenated pyridazinones, in a highly efficient manner. muni.cz

Catalytic Approaches in Iodo-Pyridazinone Synthesis

The introduction of an iodine atom onto the pyridazinone ring can be achieved through various synthetic strategies, with catalytic methods offering advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches. These catalytic systems often involve transition metals such as palladium and copper, or organocatalysts, which facilitate the iodination process through different mechanistic pathways. This section explores the catalytic methodologies pertinent to the synthesis of this compound and related iodo-pyridazinone structures.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis has emerged as a powerful tool for the direct C-H functionalization of heterocyclic compounds, including pyridazinones. The pyridazinone moiety itself can act as an internal directing group, facilitating the regioselective introduction of substituents. Research has demonstrated the feasibility of palladium-catalyzed C-H activation for various transformations of the pyridazinone skeleton. rsc.org

In the context of halogenation, a study on the C-H activation of pyridazinones has shown that the C-H bond at the 5-position can be targeted for functionalization. While the primary focus of some studies has been on other transformations like arylation and olefination, the principles of C-H activation are applicable to halogenation. For instance, the reaction of a pyridazinone substrate in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can lead to the formation of a palladacycle intermediate. This intermediate can then react with an iodine source, such as N-iodosuccinimide (NIS), to yield the corresponding 5-iodo-pyridazinone.

The general conditions for such transformations involve the use of a palladium catalyst, an oxidant, and a suitable solvent. The choice of oxidant is crucial for the regeneration of the active palladium species in the catalytic cycle. While specific examples detailing the palladium-catalyzed direct iodination of 2-methylpyridazin-3(2H)-one are not extensively documented in readily available literature, the established reactivity of the pyridazinone core in palladium-catalyzed C-H functionalization suggests this as a viable and direct route.

Copper-Catalyzed Iodination

Copper catalysis is another significant avenue for the synthesis of iodo-heterocycles. Copper catalysts, such as copper(I) iodide (CuI) or copper(II) salts, can mediate the iodination of aromatic and heteroaromatic substrates. These reactions often proceed via mechanisms that can involve single electron transfer (SET) pathways or organocopper intermediates. The general mechanism for copper-catalyzed C-H functionalization can involve various oxidation states of copper, including Cu(I), Cu(II), and Cu(III). chim.it

For the synthesis of iodo-pyridazinones, a plausible copper-catalyzed approach would involve the reaction of the pyridazinone precursor with a suitable iodine source in the presence of a copper catalyst. The choice of ligand can be critical in modulating the reactivity and selectivity of the copper catalyst. While direct examples for this compound are not prevalent, the extensive use of copper in the synthesis of other iodo-heterocycles supports its potential applicability. For instance, copper-catalyzed methods have been successfully employed for the synthesis of 2-phenylquinazolinones and quinazolinone derivatives from N-substituted 2-iodobenzamides. chim.it

Organocatalytic Iodination

In recent years, organocatalysis has gained prominence as a metal-free alternative for various organic transformations, including the iodination of aromatic compounds. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

One notable organocatalytic method for the iodination of activated aromatic compounds utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source in the presence of a thiourea (B124793) catalyst. organic-chemistry.org The proposed mechanism involves the activation of the iodine source by the thiourea catalyst, facilitating the electrophilic aromatic substitution onto the substrate. The reaction is often highly regioselective and proceeds under mild conditions, providing high yields of the iodinated products. organic-chemistry.org

While this method has been demonstrated for a range of activated aromatic substrates, its application to pyridazinone systems like 2-methylpyridazin-3(2H)-one presents a promising area for investigation. The electron-rich nature of the pyridazinone ring could render it susceptible to electrophilic iodination under these organocatalytic conditions. The reaction would likely proceed with high regioselectivity, favoring the introduction of iodine at an electron-rich position of the heterocyclic core.

Table 1: Catalytic Approaches for Halogenation of Pyridazinone and Related Heterocycles

| Catalyst System | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Pd(OAc)₂ | 2-Phenylpyridazinone | Iodobenzene (5 equiv), AgOAc | TFA, reflux | Arylated Pyridazinone | - | rsc.org |

| Thiourea | Activated Aromatics | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile | Iodo-aromatics | High | organic-chemistry.org |

| CuI | Organic Azides | 1-Iodoalkynes | THF, rt | 5-Iodo-1,2,3-triazoles | High | nih.gov |

Reactivity and Transformational Chemistry of 5 Iodo 2 Methylpyridazin 3 2h One

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For 5-iodo-2-methylpyridazin-3(2H)-one, the carbon-iodine bond is a key reactive site for such transformations.

Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of boron-containing reagents. nih.govnih.gov

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the arylboronic acid partner. Generally, iodo-substituted heterocyclic compounds are highly reactive coupling partners. The reaction scope is broad, accommodating a wide range of aryl- and heteroarylboronic acids. nih.gov

The electronic nature of the substituents on the arylboronic acid can affect reaction yields. Electron-donating groups on the arylboronic acid often lead to better yields in Suzuki-Miyaura couplings. d-nb.info Conversely, strongly electron-withdrawing groups can sometimes diminish reactivity. Steric hindrance on the boronic acid, particularly at the ortho positions, can also slow down the reaction or lower the yield. nih.gov Despite these limitations, the development of advanced catalyst systems with sterically bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope to include more challenging and sterically hindered substrates. libretexts.orgnih.gov

Table 1: Representative Scope of Suzuki-Miyaura Coupling Partners This table is illustrative, based on the general scope of Suzuki-Miyaura reactions involving heteroaryl iodides.

| Arylboronic Acid Substrate | Expected Reactivity | Potential Challenges |

| Phenylboronic acid | High | None expected |

| 4-Methoxyphenylboronic acid | High | None expected |

| 4-Nitrophenylboronic acid | Moderate to High | Potential for reduced reactivity |

| 2-Methylphenylboronic acid | Moderate | Steric hindrance may lower yield/rate |

| Naphthylboronic acid | High | Generally good reactivity |

| Thiopheneboronic acid | High | Heteroarylboronic acids are well-tolerated nih.gov |

A significant application of the Suzuki-Miyaura reaction involving this compound is the synthesis of complex, fused heterocyclic systems. These structures are often scaffolds for biologically active molecules. nih.govmdpi.com A key strategy involves an initial Suzuki coupling to introduce a suitably functionalized aryl group, followed by an intramolecular cyclization reaction.

For instance, 2-methyl-5-iodopyridazin-3(2H)-one can be coupled with ortho-halo-substituted phenols, such as 2-bromophenol (B46759) or 2-iodophenol. The resulting intermediate can then undergo a palladium-catalyzed intramolecular cyclodehydrohalogenation (a type of Heck reaction) to form the fused 2-methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one system. researchgate.net Similarly, coupling with 2-bromoaniline (B46623) via a Buchwald-Hartwig amination, followed by an intramolecular Heck-type ring closure, provides a pathway to 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones. researchgate.net

Aminocarbonylation Reactions

Aminocarbonylation is a powerful one-step method for synthesizing amides (carboxamides) from organic halides, carbon monoxide, and an amine, using a palladium catalyst. mdpi.com This reaction introduces a carboxamide functional group, which is a common feature in many pharmaceuticals.

This compound has proven to be an excellent substrate for palladium-catalyzed aminocarbonylation reactions. core.ac.ukresearchgate.net It exhibits high reactivity with a diverse range of both primary and secondary amines, leading to the desired carboxamide products with high selectivity and yields. core.ac.uk

The reaction proceeds efficiently with various nucleophiles, including simple primary amines like tert-butylamine, aromatic amines such as aniline, and more complex primary amines like amino acid esters (e.g., methyl alaninate (B8444949) and methyl glycinate). core.ac.uk Secondary amines, such as piperidine, also react cleanly to afford the corresponding 5-carboxamide derivatives. core.ac.uk The high conversion rates are achieved under both atmospheric and higher pressures of carbon monoxide. core.ac.uk

The aminocarbonylation of this compound provides a direct and efficient route to 5-carboxamido-2-methylpyridazin-3(2H)-ones. core.ac.ukresearchgate.net The reaction is highly chemoselective, with the carbon monoxide insertion and amide bond formation occurring exclusively at the C5-position where the iodine atom is located. core.ac.uk This leads to the formation of the corresponding 5-carboxamides in good to excellent isolated yields, often without the need for extensive optimization. core.ac.uk

Table 2: Aminocarbonylation of this compound with Various Amines core.ac.uk

| Entry | Amine | Product | CO Pressure | Yield (%) |

| 1 | tert-Butylamine | 5-(N-tert-butyl)carboxamido-2-methylpyridazin-3(2H)-one | 40 bar | 95 |

| 2 | Piperidine | 2-Methyl-5-(piperidine-1-carbonyl)pyridazin-3(2H)-one | 1 bar | 85 |

| 3 | Aniline | 2-Methyl-5-(N-phenyl)carboxamido-pyridazin-3(2H)-one | 40 bar | 92 |

| 4 | Methyl alaninate | Methyl 2-(2-methyl-3-oxo-2,3-dihydropyridazine-5-carboxamido)propanoate | 40 bar | 89 |

| 5 | Methyl glycinate | Methyl 2-(2-methyl-3-oxo-2,3-dihydropyridazine-5-carboxamido)acetate | 40 bar | 87 |

| 6 | Methyl prolinate | Methyl 1-(2-methyl-3-oxo-2,3-dihydropyridazine-5-carbonyl)pyrrolidine-2-carboxylate | 40 bar | 84 |

Reaction Conditions: this compound (1 mmol), amine (1.2 mmol), Pd(OAc)2/dppf catalyst system, triethylamine, DMF, 50 °C. core.ac.uk

Heck-Type Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been effectively utilized with this compound to construct complex heterocyclic systems.

Intramolecular Cyclizations for Fused Ring Systems

Intramolecular Heck-type reactions of appropriately substituted this compound derivatives serve as a powerful tool for the synthesis of fused ring systems. researchgate.net For instance, the cyclization of 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones, which can be prepared via Buchwald-Hartwig amination of 2-methyl-5-halopyridazin-3(2H)-ones with 2-bromoaniline, leads to the formation of 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones. researchgate.net This intramolecular cyclization proceeds through a Heck-type ring closure, demonstrating an efficient pathway to this class of polycyclic heteroaromatic compounds. researchgate.net

Coupling with Phenols for Benzofuran (B130515) Analogues

The palladium-catalyzed coupling of this compound with phenols provides a route to benzofuran analogues. researchgate.net Specifically, the reaction with 2-bromophenol or 2-iodophenol, followed by a Pd-catalyzed cyclodehydrohalogenation, yields 2-methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one. researchgate.net This transformation highlights the versatility of Heck-type reactions in constructing complex oxygen-containing heterocyclic systems fused to the pyridazinone core. researchgate.net

Other Palladium-Catalyzed Transformations

Beyond the Heck reaction, this compound is a versatile substrate for various other palladium-catalyzed transformations, which are instrumental in the functionalization of the pyridazinone ring. researchgate.netmdpi.com These reactions, including Suzuki, Sonogashira, and carbonylative couplings, allow for the introduction of a wide range of substituents onto the pyridazinone scaffold. researchgate.netmdpi.comnih.gov

Aminocarbonylation reactions of this compound have been successfully employed to synthesize the corresponding amides with high chemoselectivity using various N-nucleophiles. mdpi.comresearchgate.net This method provides a direct route to carboxamide derivatives, which are important functional groups in medicinal chemistry.

Nucleophilic Substitution Reactions Beyond Halogen Displacement

The pyridazine (B1198779) ring is susceptible to nucleophilic attack due to the presence of two adjacent nitrogen atoms, which creates electron-deficient carbon centers. thieme-connect.de While halogen displacement is a common reaction, other nucleophilic substitution reactions also play a significant role in the chemistry of pyridazinones. The regioselectivity of these reactions can often be controlled by the reaction conditions. dur.ac.uk

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy for the construction of complex cyclic systems in a single step. The pyridazinone ring can participate as a component in these reactions, leading to novel heterocyclic structures.

Diels-Alder Reactions with Dienes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). masterorganicchemistry.com Pyridazin-3(2H)-ones can act as dienophiles in aza-Diels-Alder reactions. A recent study has shown that ketenes, generated in situ, can serve as dienophiles in a [4+2] cycloaddition with tautomerized dicyanohydrazones acting as heterodienes to produce 4-alkyl-substituted or unsubstituted pyridazin-3(2H)-ones. nih.gov This reaction proceeds via an inverse-electron-demand mechanism. nih.gov The diene component must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org

Dehalogenation and Hydrodeiodination Processes

The carbon-iodine bond in this compound is a key site for reactivity, enabling dehalogenation and hydrodeiodination reactions. These processes, which involve the removal of the iodine atom, are significant for the further functionalization of the pyridazinone ring or for the synthesis of the parent 2-methylpyridazin-3(2H)-one structure.

Research into the reactivity of halopyridazinones has shown that these transformations can occur under various conditions, particularly during the synthesis of the iodo-compound itself from chloro-substituted precursors using hydrogen iodide. arkat-usa.orgresearchgate.netresearchgate.netsemanticscholar.org

Hydrodeiodination during Synthesis from Chloropyridazinones

The synthesis of this compound can be achieved from precursors like 4,5-dichloro-2-methylpyridazin-3(2H)-one or 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one through reaction with 57% aqueous hydrogen iodide (HI). arkat-usa.orgresearchgate.net These reactions are not simple substitutions; they often involve a sequence of halogen exchange followed by a reductive dehalogenation (hydrodeiodination).

For instance, the treatment of 4,5-dichloro-2-methylpyridazin-3(2H)-one with HI is proposed to proceed through the nucleophilic substitution of both chlorine atoms by iodine, which is then followed by a selective mono-deiodination to yield this compound. arkat-usa.orgsemanticscholar.org

In the case of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one, heating with 57% HI at high temperatures (155 °C) yields a mixture of the substitution product, 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one, and the fully deiodinated product, 2-methyl-6-phenylpyridazin-3(2H)-one. arkat-usa.orgresearchgate.net Studies have shown that prolonged reaction times favor the formation of the deiodinated product, indicating that under these conditions, the hydrodeiodination can be a significant subsequent reaction. researchgate.net The iodine atom at position 4 has been noted to have a greater tendency for removal via hydrodeiodination. researchgate.net

The reaction conditions, particularly temperature and time, play a crucial role in determining the product distribution. At moderately high temperatures (e.g., 120 °C), substitution to form an iodo-intermediate can be the main pathway, while at higher temperatures (e.g., 155 °C), deiodination becomes more prominent. researchgate.net

| Starting Material | Reagents & Conditions | Products | Key Findings | Reference |

|---|---|---|---|---|

| 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% HI, 155 °C, 25-160 h |

- 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one

| Prolonged heating increased the proportion of the deiodinated product. The rate of reductive dehalogenation was found to be faster than the nucleophilic substitution. | [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKznYita_r01ig0UBPyzMJGlfpMRqX5VjLx4e_sCvwT5QtWAmlZbuM9MAqcQa3QpEqYEZ24eGgtd4bSuIOFavvP0dHy3Y1k61CIyTpRv43mv1JQSlkQ6cnVMTVNomMDUlgKEnmnNszDvAHLoRRxj4SuDmmkbsZ_P7Ed79Jss4v4HqHvaReD7JPAI4YlRBJh2QlRJJTJd7cS_B0urkXCFCFnfyCd-EYnEFRcGTf7GjLqQvKvRWlJKH31XBZ3bnIa2C80g%3D%3D)] |

| 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% HI, 120 °C, 2 h | - 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one (Major) | At lower temperatures, substitution of the chlorine at position 4 is the dominant reaction. | [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKznYita_r01ig0UBPyzMJGlfpMRqX5VjLx4e_sCvwT5QtWAmlZbuM9MAqcQa3QpEqYEZ24eGgtd4bSuIOFavvP0dHy3Y1k61CIyTpRv43mv1JQSlkQ6cnVMTVNomMDUlgKEnmnNszDvAHLoRRxj4SuDmmkbsZ_P7Ed79Jss4v4HqHvaReD7JPAI4YlRBJh2QlRJJTJd7cS_B0urkXCFCFnfyCd-EYnEFRcGTf7GjLqQvKvRWlJKH31XBZ3bnIa2C80g%3D%3D)] |

| 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% HI, 155 °C, 25 h | - 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one (Main) - 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one | Higher temperatures and longer reaction times favor the hydrodeiodination of the initially formed 4-iodo intermediate. | [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKznYita_r01ig0UBPyzMJGlfpMRqX5VjLx4e_sCvwT5QtWAmlZbuM9MAqcQa3QpEqYEZ24eGgtd4bSuIOFavvP0dHy3Y1k61CIyTpRv43mv1JQSlkQ6cnVMTVNomMDUlgKEnmnNszDvAHLoRRxj4SuDmmkbsZ_P7Ed79Jss4v4HqHvaReD7JPAI4YlRBJh2QlRJJTJd7cS_B0urkXCFCFnfyCd-EYnEFRcGTf7GjLqQvKvRWlJKH31XBZ3bnIa2C80g%3D%3D)] |

| 4,5-dichloro-2-methylpyridazin-3(2H)-one | 57% HI | - this compound | The reaction proceeds via nucleophilic substitution of chlorine atoms by iodine, followed by selective mono-deiodination. | [ arkat-usa.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfAp1nXEJa4qVN9pfe6GQYA-d_IqbB8v2tZJrphl3a5DRJD1N-juhqbgqLQuMMU_AcOruVhrzqkApdFy47hHlmKGP20v-CTNTveYXMYKSu5wcGukalOR1LDmtoxwcvkBTrO9RY)][ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGctv9wIGQnB5K7RuHAyHdc8JD3px1xqPXzHHE2gO-OCvUfc4fHUVX-gftHcSdY5hZEn_1r_TkE8esHbjDN878WDxAh7zXoBU4OsqLurmpknco4xderXUS9dP874dslmnKjxIQf3GMUiXkH3YOCwTtj8EqRoPkWsowv96NHWwGBtmkxEOqkOoVqog%3D%3D)] |

Mechanistic studies involving DFT calculations have provided insight into these transformations. It has been suggested that the 5-iodo substituent can stabilize the formation of an anionic intermediate during a 4-hydrodeiodination reaction, explaining the regioselectivity observed in some cases. arkat-usa.orgsemanticscholar.org

While direct dehalogenation studies specifically on isolated this compound are less detailed in the reviewed literature, its use in palladium-catalyzed coupling reactions (like Suzuki and aminocarbonylation) inherently involves the cleavage of the carbon-iodine bond, which is a form of reductive dehalogenation as the palladium catalyst inserts into this bond. researchgate.netcore.ac.ukresearchgate.net

Applications in Complex Organic Synthesis and Medicinal Chemistry

Synthesis of Fused Heterocyclic Ring Systems Utilizing 5-iodo-2-methylpyridazin-3(2H)-one

The reactivity of the carbon-iodine bond in this compound is central to its utility in forming a range of fused heterocyclic systems through various palladium-catalyzed cross-coupling reactions and other cyclization strategies.

Pyridazino[4,5-b]indoles

The synthesis of pyridazino[4,5-b]indoles, a class of compounds with potential as antihypertensive agents and platelet aggregation inhibitors, can be efficiently achieved using this compound. researchgate.netnih.gov One prominent method involves a Suzuki coupling reaction between this compound and protected anilinoboronic acids. researchgate.net This initial coupling yields an arylpyridazinone intermediate, which can then undergo a ring-closure reaction to form the desired pyridazino[4,5-b]indole scaffold. researchgate.net

Another approach utilizes a Buchwald-Hartwig amination to couple this compound with 2-bromoaniline (B46623), forming a 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-one intermediate. researchgate.netresearchgate.net This intermediate is then subjected to an intramolecular Heck-type ring closure, facilitated by a palladium catalyst, to construct the tricyclic pyridazino[4,5-b]indole system. researchgate.netresearchgate.net These synthetic routes offer efficient pathways to this important class of heterocyclic compounds. researchgate.net

| Starting Material | Key Reaction | Intermediate | Final Product |

| This compound | Suzuki Coupling | Arylpyridazinone | Pyridazino[4,5-b]indole |

| This compound | Buchwald-Hartwig Amination / Intramolecular Heck Reaction | 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-one | Pyridazino[4,5-b]indole |

Pyridazino[4,5-c]quinolines

Pyridazino[4,5-c]quinolines are another class of fused heterocycles accessible from this compound. These compounds have garnered interest due to their potential topoisomerase-inhibitory and cytotoxic activities. The synthetic strategy often involves the creation of a vinyl group on the pyridazinone ring, which then participates in a thermal isomerization reaction to form the fused quinoline (B57606) ring. For instance, 5-iodo-2-methyl-3(2H)-pyridazinone can be converted in several steps to 5-azacycloalkyl-4-vinylpyridazinones, which then undergo thermal isomerization to yield tetrahydropyrido[2,3-d]pyridazines, a related ring system. arkat-usa.org

Phthalazinone Derivatives

The synthesis of phthalazinone derivatives can also be accomplished using this compound as a starting material. Phthalazinones are present in a number of biologically active compounds. scispace.comnih.gov A Diels-Alder reaction between this compound and a suitable diene, such as 2,3-dimethyl-1,3-butadiene, can lead to the formation of a dihydrophthalazinone, which can be subsequently oxidized to the corresponding phthalazinone. researchgate.net This cycloaddition approach provides a direct route to this important heterocyclic core.

Benzo[b]furo[2,3-d]pyridazinones

The construction of benzo[b]furo[2,3-d]pyridazinones, which are benzofuran-fused analogues of pyridazinoindoles, can be achieved through a palladium-catalyzed cyclodehydrohalogenation reaction. researchgate.netresearchgate.net This involves the reaction of this compound with an ortho-halophenol, such as 2-bromophenol (B46759) or 2-iodophenol. researchgate.netresearchgate.net The resulting intermediate undergoes an intramolecular Heck-type reaction to form the fused benzofuran (B130515) ring system, providing an efficient pathway to these complex heterocycles. researchgate.netresearchgate.net

Role as a Key Intermediate in Drug Discovery Programs

The pyridazinone scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities. scispace.com Consequently, this compound, as a versatile precursor to a wide array of pyridazinone derivatives, plays a significant role as a key intermediate in drug discovery programs. core.ac.uk

The ability to functionalize the pyridazinone ring through reactions at the iodo position allows for the systematic exploration of the chemical space around this core structure. For example, palladium-catalyzed aminocarbonylation of this compound provides a direct route to 5-carboxamido-2-methylpyridazin-3(2H)-ones. core.ac.uk These carboxamide derivatives can serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications. The pyridazinone core has been associated with a range of pharmacological activities, including phosphodiesterase (PDE) inhibition, histamine (B1213489) receptor antagonism, and α-adrenoceptor blocking properties. core.ac.ukresearchgate.net

Development of Agrochemicals

Beyond pharmaceuticals, pyridazinone derivatives have also found applications in the agrochemical sector. scispace.com A number of pyridazinone-containing compounds have been reported to possess insecticidal, acaricidal, and herbicidal activities. scispace.comsemanticscholar.org The versatility of this compound as a synthetic intermediate allows for the generation of libraries of novel pyridazinone derivatives that can be screened for potential agrochemical applications. The development of new and effective crop protection agents is an ongoing area of research, and the structural diversity that can be achieved starting from this key iodo-pyridazinone makes it a valuable tool in this field.

Computational and Mechanistic Studies of 5 Iodo 2 Methylpyridazin 3 2h One and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been employed to elucidate the mechanistic pathways of reactions involving pyridazinone structures. For instance, the formation of iodopyridazin-3(2H)-ones from the corresponding chloro-derivatives has been a subject of mechanistic investigation. researchgate.net The reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with hydrogen iodide can yield 5-iodo-2-methylpyridazin-3(2H)-one. arkat-usa.org This transformation is not a simple substitution; it involves nucleophilic substitution of the chlorine atoms with iodine, followed by a selective hydrodeiodination. researchgate.netarkat-usa.org

A detailed mechanistic study proposed that the reaction proceeds through the formation of a 4,5-diiodo intermediate, which then undergoes selective deiodination. arkat-usa.org DFT calculations were instrumental in understanding this selectivity. The calculations suggested that the presence of a 5-iodo substituent facilitates the formation of a more stable anionic intermediate during the hydrodeiodination at the 4-position, explaining the regiochemical outcome of the reaction. arkat-usa.org Such theoretical considerations are crucial for optimizing reaction conditions and predicting the products of complex reaction sequences involving halogenated pyridazinones. researchgate.net DFT calculations have also been used to explore the factors behind unusual bond-forming selectivity in reactions of related heterocyclic ketones. sci-hub.se

Furthermore, DFT studies, often combined with experimental data, have been applied to understand the electronic properties and reactivity of various pyridazinone derivatives in other transformations, such as palladium-catalyzed cross-coupling reactions. acs.orgcore.ac.uk These computational approaches help in rationalizing reaction outcomes and in designing more efficient synthetic routes. core.ac.ukmarquette.edu

Molecular Modeling and Docking Studies of Pyridazinone Derivatives

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as a pyridazinone derivative, binds to a macromolecular target, typically a protein or enzyme. sciencepublishinggroup.comresearchgate.net This approach is fundamental in drug discovery for predicting binding affinity and biological activity, thereby guiding the synthesis of more potent and selective compounds. sciencepublishinggroup.comnih.gov

Pyridazinone derivatives have been the subject of numerous docking studies to explore their potential as inhibitors for a wide range of biological targets. sciencepublishinggroup.comnih.govtandfonline.comnih.gov For example, docking studies on pyridazinone derivatives have been conducted to evaluate their inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. sciencepublishinggroup.comnih.gov These studies help in understanding the key interactions between the pyridazinone scaffold and the amino acid residues in the active site of the enzyme. nih.gov

Similarly, the potential of pyridazinone derivatives as human monoamine oxidase-B (hMAO-B) inhibitors, relevant for neurological diseases, has been assessed using molecular docking. nih.gov The results of these in silico studies often show good correlation with in vitro biological screening tests, validating the predictive power of the models. nih.gov Other targets for which pyridazinone derivatives have been evaluated through docking studies include:

HIV reverse transcriptase tandfonline.com

Cyclin-dependent kinases (CDKs) for anticancer activity bohrium.com

Phosphodiesterase 3A (PDE3A) for cardiovascular effects plos.org

Phosphodiesterase 4 (PDE4) for anti-inflammatory action nih.gov

Aldose reductase for diabetic complications wu.ac.th

Cyclooxygenase-2 (COX-2) for anti-inflammatory effects researchgate.net

These studies collectively demonstrate that the pyridazinone ring is a versatile scaffold that can be tailored to interact with a diverse array of biological targets. tandfonline.com The insights gained from docking are crucial for the rational design of new therapeutic agents. researchgate.net

| Target Enzyme/Receptor | Therapeutic Area | Key Findings from Docking Studies |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Pyridazinone derivatives show favorable binding in the active site, explaining their inhibitory activity. sciencepublishinggroup.comnih.gov |

| Monoamine Oxidase-B (MAO-B) | Neurological Diseases | Docking results are consistent with in vitro activity, identifying key interactions for selective inhibition. nih.gov |

| HIV Reverse Transcriptase | Antiviral | Synthesized derivatives show favorable binding interactions within the active receptor domain. tandfonline.com |

| Phosphodiesterase 4 (PDE4) | Anti-inflammatory | Docking helped rationalize the binding mode and identify derivatives with promising activity and selectivity. nih.gov |

| Aldose Reductase | Diabetic Complications | Predicted inhibition was based on binding free energy values and interactions with key residues. wu.ac.th |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Designed ligands exhibited good binding within the active site of the receptor protein. researchgate.net |

Structure-Activity Relationship (SAR) Studies in Pyridazinone-Based Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. sarpublication.commdpi.com For pyridazinone-based compounds, SAR studies have been extensively performed to identify the key molecular features required for their diverse pharmacological effects, which include anti-inflammatory, anticancer, and cardiovascular activities. researchgate.netnih.gov These studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological effects. mdpi.comnih.gov

For example, SAR studies on pyridazinone derivatives as β-1,3-glucan synthase inhibitors for antifungal applications involved modifying the core structure and optimizing the substituents to improve potency and systemic exposure. nih.gov Similarly, SAR studies on pyridazinone-based platelet aggregation inhibitors revealed that lipophilic substituents at the N2-position of the pyridazinone ring were key molecular determinants for activity. researchgate.net

The three-dimensional conformation of a molecule and its specific interactions with a biological target are critical determinants of its activity. Conformational analysis, often aided by computational methods, explores the energetically favorable shapes a molecule can adopt. biorxiv.org

In the context of pyridazinone derivatives, studies have shown that the planarity of the pyridazinone scaffold can be crucial for effective binding. For instance, in the development of PDE4 inhibitors, the more planar character of the pyridazinone ring, compared to its di-hydro analogs, was suggested to allow for better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov Furthermore, the nature of the substituent on the pyridazinone nitrogen (position 2) was found to be critical; a hydrogen bond donor (N-H) was optimal for PDE4B affinity compared to N-methyl derivatives. nih.gov

Molecular dynamics simulations and advanced computational techniques can further probe the dynamic nature of ligand-receptor interactions. biorxiv.org These studies can reveal how the flexibility of both the ligand and the receptor's active site contribute to the binding event, such as the role of specific amino acid residues in forming hydrogen bonds, hydrophobic interactions, or π-stacking with the pyridazinone scaffold and its substituents. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. bibliomed.orgnih.gov QSAR models use calculated physicochemical properties or structural descriptors as independent variables to predict the activity of new, unsynthesized compounds, thereby rationalizing drug design. bibliomed.orgresearchgate.net

Several QSAR studies have been performed on pyridazinone derivatives to model their inhibitory activities against various enzymes. plos.orgbibliomed.orgnih.gov In one study on acetylcholinesterase inhibitors, a QSAR equation was developed using various physicochemical parameters calculated from the structures of the compounds. bibliomed.orgresearchgate.net The resulting model could be used to estimate the IC50 values of new compounds with a similar pyridazinone-2-ylacetohydrazide skeleton before their synthesis. bibliomed.org

Another QSAR study on 5-lipoxygenase inhibitors based on a 1-phenyltetrahydropyridazin-3(2H)-one scaffold found that inhibitory potency was increased by lipophilic substituents at specific positions on the phenyl ring. nih.gov The models also revealed that electronic properties and the size of the substituents were important factors. nih.gov QSAR models for phosphodiesterase 3A (PDE3A) inhibitors revealed that steric and hydrophobic fields were the primary descriptors of inhibitory activity, with minor contributions from hydrogen bond donor and acceptor fields. plos.org

| Target | QSAR Model Findings | Key Descriptors |

| Acetylcholinesterase | The QSAR equation is applicable for compounds with a pyridazinon-2-ylacetohydrazide structure, allowing prediction of IC50 values. bibliomed.orgresearchgate.net | Physicochemical parameters (e.g., dipole moment) researchgate.net |

| 5-Lipoxygenase | Potency is increased by lipophilic substituents at the 3'- and 4'-positions and by electron-withdrawing groups at the 4'-position. nih.gov | Lipophilicity (π), electronic (F), and steric parameters nih.gov |

| Phosphodiesterase 3A (PDE3A) | Steric and hydrophobic fields primarily describe the different inhibitory activities of the compounds. plos.org | Steric, hydrophobic, hydrogen bond donor/acceptor fields plos.org |

| Sortase A (SrtA) | QSAR models can explain the dependency of inhibitory activities on protein conformational changes. biorxiv.org | Hydrophobic properties, favorable/unfavorable interaction regions biorxiv.org |

Based on a comprehensive review of available scientific literature, there is no specific research data published on the chemical compound "this compound" that would allow for a detailed article following the requested outline. The biological and pharmacological activities described in the user's request are characteristic of the broader class of pyridazinone derivatives, but specific studies on the 5-iodo-2-methyl variant are not present in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that focuses solely on "this compound" as per the provided structure and content requirements. The information available for the general class of pyridazinone derivatives cannot be attributed to this specific, unstudied compound without engaging in speculation, which would violate the principles of scientific accuracy.

Biological and Pharmacological Research Applications of Pyridazinone Derivatives

Neuropharmacological Investigations

Pyridazinone derivatives have demonstrated a broad spectrum of activity within the central nervous system, with research highlighting their potential as analgesics, anticonvulsants, and antidepressants. researchgate.netopenpharmaceuticalsciencesjournal.com

Numerous studies have focused on pyridazinone compounds as potential non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic side effects. sarpublication.comjscimedcentral.com For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been shown to possess good analgesic activity without causing stomach ulcers. sarpublication.comjscimedcentral.com Similarly, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have exhibited potent analgesic effects with negligible side effects commonly associated with current NSAIDs. sarpublication.comjscimedcentral.com

A series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated for their analgesic activities. nih.gov In the phenylbenzoquinone-induced writhing test, several of these compounds demonstrated significant analgesic effects. nih.gov Notably, the most active derivatives showed no gastric ulcerogenic effects at high doses. nih.gov Further research on 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives revealed that introducing a propanoic acid, ester, or amide side chain at the N-2 position of the pyridazinone ring resulted in higher analgesic activity than the reference drug, acetyl-salicylic acid, without the potential for gastric ulceration. nih.gov

One notable pyridazinone derivative, emorfazone (B1671226) (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), is clinically used in Japan as an analgesic and anti-inflammatory agent. jscimedcentral.com Research has shown that another derivative, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, is seven times more potent than emorfazone. jscimedcentral.com

Table 1: Analgesic Activity of Selected Pyridazinone Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| 2-substituted 4,5-dihalo-3(2H)-pyridazinones | Good analgesic activity without ulcerogenic side effects. sarpublication.comjscimedcentral.com | sarpublication.com, jscimedcentral.com |

| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | Potent analgesic activity with negligible NSAID-related side effects. sarpublication.comjscimedcentral.com | sarpublication.com, jscimedcentral.com |

| 6-substituted-3(2H)-pyridazinones | Significant analgesic effects in the phenylbenzoquinone-induced writhing test. nih.gov | nih.gov |

| 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives | Higher activity than acetyl-salicylic acid without gastric ulceration. nih.gov | nih.gov |

| Emorfazone | Marketed as an analgesic and anti-inflammatory drug in Japan. jscimedcentral.com | jscimedcentral.com |

The pyridazinone ring system is a key feature in many anticonvulsant agents, with studies suggesting that the presence of an aryl group and electron donor atoms is crucial for this activity. sphinxsai.com Various pyridazinone derivatives have been synthesized and tested for their anticonvulsant effects using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests. openpharmaceuticalsciencesjournal.comnih.gov

In one study, a series of new hybrid benzimidazole-containing pyridazinone derivatives were designed and synthesized. nih.gov Compound SS-4F from this series showed significant anticonvulsant activity in both MES and scPTZ screens and was found to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Another study on 6-(4-Chloro/4-methyl/3-nitro-Phenyl)-4-arylidene-4,5-dihydro pyridazin-3(2H)-ones found that compounds 3e and 3j exhibited the highest anticonvulsant activities in the MES test, while compounds 3d and 3j were most active against isoniazid-induced convulsions. openpharmaceuticalsciencesjournal.com

Furthermore, research on 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives demonstrated that compounds 5d (82.75% protection) and 5e (85.44% protection) had promising anticonvulsant activity in the MES model. researchgate.net These compounds also showed significant activity in the pentylenetetrazole model. researchgate.net

Table 2: Anticonvulsant Activity of Selected Pyridazinone Derivatives

| Compound Series | Model | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-containing pyridazinones | MES & scPTZ | Compound SS-4F showed significant activity and increased GABA levels. nih.gov | nih.gov |

| 6-(Substituted-Phenyl)-4-arylidene-4,5-dihydro pyridazin-3(2H)-ones | MES & INH | Compounds 3e and 3j were most active in the MES test; 3d and 3j in the INH test. openpharmaceuticalsciencesjournal.com | openpharmaceuticalsciencesjournal.com |

| 6-aryl-2,3,4,5-tetrahydro-3-pyridazonones | MES | Two out of ten synthesized compounds showed significant activity. sphinxsai.com | sphinxsai.com |

Pyridazinone derivatives have also been investigated for their potential as antidepressant and anxiolytic agents. researchgate.netsarpublication.com Research into pyridazine (B1198779) derivatives with arylpiperazinyl moieties has shown potential antidepressant effects. nih.gov For example, the compounds 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13) were evaluated for their antidepressant-like properties in classical psychopharmacological tests in mice. nih.gov

Furthermore, studies on HBK-14 and HBK-15, which are dual 5-HT1A and 5-HT7 receptor antagonists, have demonstrated significant antidepressant- and anxiolytic-like properties in rodents. nih.gov A single administration of HBK-15, which also acts as a 5-HT3 receptor antagonist, was able to reverse depressive-like behaviors in a mouse model of depression induced by corticosterone. nih.gov It has been suggested that MCH-1R antagonists, which can include pyridone and pyridazinone derivatives, may exert anxiolytic and antidepressant effects. google.com

Antimicrobial and Antifungal Studies

The search for new and effective antimicrobial agents has led to the exploration of pyridazinone derivatives. jrespharm.com These compounds have shown a wide spectrum of activity against various bacterial and fungal strains. researchgate.netsarpublication.com

In another study, a series of diarylurea derivatives based on a pyridazinone scaffold were synthesized and tested for their antimicrobial and anticancer properties. nih.gov Compound 10h from this series exhibited potent antibacterial activity against Staphylococcus aureus, while compound 8g showed significant antifungal activity against Candida albicans. nih.gov Research on sulfur-containing pyridazinone derivatives also revealed that some mercapto, alkylthio, alkylsulfonyl, alkylsulfinyl, and thiocyanato derivatives possess antibacterial and antifungal activity. jst.go.jp

Furthermore, the antimicrobial screening of newly synthesized bis-pyridazinone derivatives found that derivative IIIa had excellent antibacterial activity against both Streptococcus pyogenes (Gram-positive) and E. coli (Gram-negative), while derivative IIId showed very good antifungal activity. biomedpharmajournal.org

Table 3: Antimicrobial and Antifungal Activity of Selected Pyridazinone Derivatives

| Compound Series | Activity | Key Findings | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives | Antibacterial & Antifungal | More effective against fungi; Compound D2a had the best antibacterial activity. jrespharm.com | jrespharm.com |

| Diarylurea pyridazinone derivatives | Antibacterial & Antifungal | Compound 10h potent against S. aureus; Compound 8g significant against C. albicans. nih.gov | nih.gov |

| Sulfur-containing pyridazinone derivatives | Antibacterial & Antifungal | Mercapto, alkylthio, alkylsulfonyl, alkylsulfinyl, and thiocyanato derivatives showed activity. jst.go.jp | jst.go.jp |

| Bis-pyridazinone derivatives | Antibacterial & Antifungal | Derivative IIIa showed excellent antibacterial activity; derivative IIId had very good antifungal activity. biomedpharmajournal.org | biomedpharmajournal.org |

Enzyme Inhibition Studies (e.g., Aldose Reductase)

Pyridazinone derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. tandfonline.com The inhibition of this enzyme could be a key strategy for treating many diabetic complications. tandfonline.com

A study on orally active aldose reductase inhibitors incorporated a pyridazinone moiety with a pendant acetic acid. nih.gov The resulting compounds, such as 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (compound 79) and 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (compound 82), were found to be potent aldose reductase inhibitors with IC50 values of 5 nM and 52.2 nM, respectively. nih.gov These compounds also effectively inhibited the accumulation of sorbitol in the sciatic nerve of rats. nih.gov

Another study focused on tricyclic pyridazinones, which were synthesized and tested for their ability to inhibit aldose reductase. acs.org The most effective compounds in this series displayed IC50 values ranging from 6.44 to 12.6 µM and showed significant specificity for aldose reductase over other related enzymes. acs.org Furthermore, a series of aryl-pyridazinone-substituted benzenesulphonylurea derivatives were synthesized and evaluated for their ability to inhibit rat lens aldose reductase, with eighteen compounds showing good docking results in in-silico studies. tandfonline.com

Table 4: Aldose Reductase Inhibition by Selected Pyridazinone Derivatives

| Compound Series | IC50 Values | Key Findings | Reference |

|---|---|---|---|

| Oxopyridazineacetic acid derivatives | 5 nM (compound 79), 52.2 nM (compound 82) | Potent inhibitors that also reduce sorbitol accumulation in vivo. nih.gov | nih.gov |

| Tricyclic pyridazinones | 6.44 to 12.6 µM | Significant and specific inhibition of aldose reductase. acs.org | acs.org |

| Aryl-pyridazinone-substituted benzenesulphonylureas | Not specified | Eighteen compounds showed good potential for aldose reductase inhibition based on docking studies. tandfonline.com | tandfonline.com |

| Benzo[h]cinnolinone carboxylic acids | Varied | Potency is highly influenced by substituents on the benzo[h]cinnolinone nucleus. nih.gov | nih.gov |

Integrin Receptor Antagonism

Integrins are a family of cell adhesion molecules that play a crucial role in various biological processes, and their antagonists are of therapeutic interest. nih.gov While the direct antagonism of integrin receptors by "5-iodo-2-methylpyridazin-3(2H)-one" is not specifically detailed in the provided search context, the broader class of small-molecule antagonists of integrins has been a subject of research. nih.govmdpi.com These antagonists can be classified into different groups based on their mechanism of action, all of which affect the conformational states of the integrin receptor. nih.gov

Research into beta-amino acid derivatives has explored their potential as integrin antagonists. google.com The development of small-molecule antagonists for integrins like α4β1 is an active area of research, with various classes of compounds being investigated, including N-acylphenylalanine derivatives. mdpi.com

Research on this compound Remains Focused on Synthetic Potential, Lacking Direct Biological Activity Data

The scientific literature extensively documents the utility of this compound as a building block in sophisticated organic synthesis. Its iodine substituent makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of molecular fragments at the 5-position of the pyridazinone ring, leading to the creation of extensive libraries of novel compounds for biological screening.

For instance, research has shown the successful use of this compound in the synthesis of derivatives that have been subsequently investigated for activities such as phosphodiesterase 4 (PDE4) inhibition and antiproliferative effects against cancer cell lines. However, these biological data are attributed to the final, more complex molecules, and not to the initial iodo-pyridazinone starting material.

Despite the broad interest in pyridazinone scaffolds, direct in-vitro or in-vivo studies to determine the cytotoxicity, antimicrobial, anti-inflammatory, or other biological effects of this compound have not been reported. Consequently, there is no available data to compile regarding its specific biological activities under the category of "Other Investigated Biological Activities." The current body of scientific knowledge positions this compound as a key synthetic tool rather than a biologically active agent in its own right.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Iodo-pyridazinones

The synthesis of iodo-pyridazinones has traditionally relied on halogen exchange reactions, where a chloro-substituted precursor is treated with an iodide source. For instance, a common method involves the reaction of chloropyridazin-3(2H)-ones with 57% aqueous hydrogen iodide researchgate.net. This approach can effectively replace chlorine atoms with iodine, although it may also lead to subsequent hydrodeiodination (loss of iodine) under certain conditions researchgate.net.

Future research is aimed at developing milder, more efficient, and selective iodination methods. While established procedures are effective, the development of novel synthetic strategies is a key focus to improve yield, reduce reaction times, and enhance substrate scope. Innovations in synthetic organic chemistry could provide new avenues for the preparation of these valuable intermediates. The exploration of new iodinating reagents and catalytic systems that can operate under less harsh conditions is an area of active interest.

Exploration of New Catalytic Transformations for 5-iodo-2-methylpyridazin-3(2H)-one

The true synthetic value of this compound lies in its utility as a substrate for catalytic cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts, particularly palladium. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridazinone ring, serving as a gateway to a vast chemical space of new derivatives.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and 5-iodopyridazinones are excellent substrates for these transformations researchgate.net. Key examples include:

Aminocarbonylation: this compound can be converted into corresponding amides with high yields through palladium-catalyzed aminocarbonylation researchgate.net.

Heck Alkenylation: This reaction allows for the introduction of various alkene groups.

Sonogashira Alkynylation: This enables the coupling of terminal alkynes, introducing acetylenic moieties into the pyridazinone scaffold researchgate.net.

Suzuki and Stille Couplings: These reactions facilitate the formation of bonds with a wide variety of organic groups using boronic acids (Suzuki) or organotin reagents (Stille) researchgate.net.

Future research will likely focus on expanding the repertoire of catalytic transformations. This includes exploring catalysts based on other transition metals, developing asymmetric coupling methods to introduce chirality, and applying novel coupling partners to further diversify the accessible molecular architectures.

Table 1: Key Palladium-Catalyzed Reactions of 5-Iodopyridazin-3(2H)-ones

| Reaction Name | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Aminocarbonylation | Amine, Carbon Monoxide | C-C(O)N | Synthesis of carboxamides |

| Heck Reaction | Alkene | C-C (double bond) | Introduction of vinyl groups |

| Sonogashira Coupling | Terminal Alkyne | C-C (triple bond) | Synthesis of alkynyl derivatives |

| Suzuki Coupling | Organoboron Compound | C-C (single bond) | Formation of biaryl and other C-C bonds |

| Stille Coupling | Organotin Compound | C-C (single bond) | Versatile C-C bond formation |

Advanced Drug Design and Development Based on the Pyridazinone Scaffold

The pyridazinone ring is recognized in medicinal chemistry as a "privileged scaffold" nih.govnih.gov. This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery programs. Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, validating their importance in therapeutic development.

The pyridazinone core is a key component in molecules designed as:

Anticancer Agents: The scaffold has been used to develop compounds targeting various processes involved in cancer progression nih.gov.

Anti-inflammatory Agents: Numerous pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some acting as inhibitors of enzymes like phosphodiesterase 4 (PDE4) nih.govnih.gov.

Cardiovascular Drugs: The scaffold is present in several compounds with cardiovascular effects, including cardiotonic agents .

The compound this compound is an ideal starting material for advanced drug design. The "iodo" group at the 5-position acts as a versatile chemical handle. Using the catalytic methods described previously, medicinal chemists can systematically modify this position to generate libraries of new compounds. This approach is fundamental to establishing Structure-Activity Relationships (SAR), where the biological activity of each new compound is measured to understand how molecular structure influences therapeutic effect nih.gov. This iterative process of design and synthesis is crucial for optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.

Table 2: Therapeutic Areas for Pyridazinone-Based Drug Discovery

| Therapeutic Area | Biological Target Examples | Reference |

|---|---|---|

| Oncology | Kinases, Glutaminase 1 (GLS1), Bromodomain proteins (BRD) | nih.gov |

| Inflammation | Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX) | nih.gov |

| Cardiovascular Disease | Phosphodiesterase III (PDE III) | researchgate.net |

| Infectious Diseases | Various viral and bacterial enzymes | nih.gov |

| Neurological Disorders | Various receptors and enzymes in the CNS | eurekalert.org |

Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation

The development of new therapeutic agents is an inherently interdisciplinary endeavor, requiring close collaboration between synthetic chemists and biologists. The journey from a starting material like this compound to a potential drug candidate exemplifies this synergy.

This integrated process typically follows a cycle:

Design: Based on existing knowledge of a biological target or a promising scaffold, new molecules are designed in silico (using computational models) or based on SAR from previous studies.

Synthesis: Synthetic chemists develop and execute routes to create the designed molecules. This is where versatile building blocks like this compound are crucial.

Biological Evaluation: The newly synthesized compounds are then tested by biologists and pharmacologists for their effects on cells, enzymes, or whole organisms to determine their biological activity and potential therapeutic value.

Analysis and Refinement: The results from the biological evaluation feed back into the design phase, informing the next round of synthesis.

Numerous studies on pyridazinones explicitly detail this integrated approach, describing the synthesis of a series of derivatives followed by a thorough evaluation of their anti-inflammatory, analgesic, or other pharmacological activities nih.govnih.gov. This collaborative cycle of design, synthesis, and testing is the engine of modern drug discovery and highlights the central role of foundational molecules in pioneering new medical treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-iodo-2-methylpyridazin-3(2H)-one, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution of chlorine atoms in 4,5-dichloro-2-methylpyridazin-3(2H)-one using hydrogen iodide (HI), followed by selective hydrodeiodination. Key intermediates (e.g., 5-chloro-4-iodo derivatives) are isolated and characterized using , , and NMR spectroscopy to confirm regiochemistry and purity .

- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and validate structural assignments using spectral data.

Q. How can computational methods like DFT calculations clarify the regioselectivity of hydrodeiodination in pyridazinone derivatives?

- Methodology : Density Functional Theory (DFT) calculations are used to compare the stability of anionic intermediates formed during hydrodeiodination. For example, the 5-iodo substituent stabilizes the intermediate in 4-hydrodeiodination due to electron-withdrawing effects, favoring this pathway over 5-hydrodeiodination .

- Application : Use Gaussian or similar software to model transition states and calculate Gibbs free energies. Validate predictions with experimental outcomes (e.g., product ratios from HPLC).

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives against antimicrobial targets?

- Methodology : Perform molecular docking using tools like PyRx or AutoDock Vina. Screen derivatives against fungal (PDB: 5TZ1), bacterial (PDB: 1JXA), and parasitic (PDB: 1OJ0) protein targets. Prioritize compounds with hydrogen-bond interactions (e.g., Ser166A, Thr199A residues) and high affinity scores (ΔG ≤ -8 kcal/mol) .

- Data Analysis : Compare docking scores with standard drugs (e.g., fluconazole, ciprofloxacin). Use MD simulations to assess binding stability and MM-PBSA for free energy calculations.

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for pyridazinone derivatives?

- Methodology : Apply mixed-method approaches:

- Validate docking results with in vitro assays (e.g., MIC tests for antifungal activity).

- Re-evaluate protein conformations (e.g., ensemble docking) if discrepancies arise.

- Use QSAR models to identify structural features (e.g., electron-donating groups) that enhance activity .

- Case Study : Compound 3d6 showed strong in silico affinity but weak experimental activity, suggesting conformational flexibility or off-target effects requiring further profiling .

Q. How does substituent variation (e.g., nitro groups) alter the regiochemistry of reductive dehalogenation in pyridazinones?

- Mechanistic Insight : Electron-withdrawing groups (e.g., NO) at position 6 destabilize intermediates, shifting regioselectivity. For example, 6-nitro derivatives undergo 5-hydrodeiodination instead of the typical 4-position reaction .

- Experimental Validation : Synthesize analogs with varied substituents and analyze products via -NMR or X-ray crystallography. Compare kinetic data (e.g., reaction rates) to computational models.

Methodological Resources

Q. What spectroscopic techniques are critical for characterizing pyridazinone derivatives?

- Tools :

- NMR : Assign signals using - HSQC and HMBC for long-range coupling (e.g., confirming iodine substitution at position 5) .

- Mass Spectrometry : Use HRMS to verify molecular formulas and detect dehalogenation byproducts.

- Best Practices : Calibrate instruments with deuterated solvents and internal standards (e.g., TMS).

Q. How to design a structure-activity relationship (SAR) study for pyridazinone-based antimicrobial agents?

- Framework :

- Synthesize derivatives with systematic substituent variations (e.g., halogens, aryl groups).

- Test bioactivity against Gram-positive/negative bacteria and fungi.

- Correlate electronic (Hammett σ) or steric parameters with MIC values using multivariate regression .

- Example : Aryl groups at position 6 enhance antifungal activity due to hydrophobic interactions in the target’s binding pocket .

Tables for Key Data

| Derivative | Target Protein | Docking Score (ΔG, kcal/mol) | Experimental MIC (µg/mL) |

|---|---|---|---|

| 3a5 | Fungal (5TZ1) | -9.2 | 2.5 |

| 3d6 | Parasitic (1OJ0) | -8.7 | 10.0 |

| Fluconazole* | Fungal (5TZ1) | -8.5 | 1.0 |

*Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro